
3-Cyclobutyl-3-formyloxetane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclobutyl-3-formyloxetane (CFO) is a cyclic organic compound that has gained significant attention from the scientific community due to its unique chemical properties and potential applications. CFO is a member of the oxetane family, which is a group of cyclic ethers that have a four-membered ring structure. The synthesis of CFO has been extensively researched, and several methods have been developed to produce this compound. In
Mecanismo De Acción
The mechanism of action of 3-Cyclobutyl-3-formyloxetane is not fully understood, but it is believed to involve the formation of a covalent bond between the carbonyl group of this compound and the active site of the target enzyme or receptor. This covalent bond formation results in the inhibition of the enzyme or receptor activity, which leads to the desired biochemical or physiological effect.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of certain cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-Cyclobutyl-3-formyloxetane is its ease of synthesis. The reaction to produce this compound is relatively simple and can be carried out using standard laboratory equipment. Furthermore, this compound is stable under a wide range of conditions, which makes it easy to handle and store.
However, one of the limitations of this compound is its low solubility in water. This can make it difficult to study the biochemical and physiological effects of this compound in aqueous environments. Furthermore, this compound can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-Cyclobutyl-3-formyloxetane. One area of research is in the development of new materials using this compound as a building block. These materials could have a wide range of applications, such as in the development of new electronic devices and sensors.
Another area of research is in the development of new drugs based on this compound. By understanding the mechanism of action of this compound, researchers can design new compounds that are more effective and have fewer side effects than existing drugs.
Finally, there is also potential for research on the environmental impact of this compound. As this compound is a synthetic compound, it is important to understand its potential impact on the environment and to develop methods for its safe disposal.
Conclusion:
In conclusion, this compound is a cyclic organic compound that has potential applications in various fields of science, including materials science and drug discovery. The synthesis of this compound is relatively simple, and several methods have been developed to produce this compound. The mechanism of action of this compound involves the formation of a covalent bond with the target enzyme or receptor, which leads to the desired biochemical or physiological effect. While there are advantages and limitations to the use of this compound in lab experiments, there are several future directions for research on this compound, including the development of new materials and drugs, and the study of its environmental impact.
Aplicaciones Científicas De Investigación
3-Cyclobutyl-3-formyloxetane has been extensively studied for its potential applications in various fields of science. One of the major areas of research is in the development of new materials. This compound has been shown to be a useful building block for the synthesis of novel polymers and copolymers. These materials have unique properties, such as high thermal stability and excellent mechanical strength, which make them attractive for applications in the aerospace and automotive industries.
Another area of research is in the field of drug discovery. This compound has been shown to have potential as a drug candidate due to its ability to inhibit certain enzymes and receptors. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of the neurotransmitter acetylcholine. This makes this compound a potential candidate for the treatment of Alzheimer's disease, which is characterized by a deficiency of acetylcholine in the brain.
Propiedades
Número CAS |
131505-75-4 |
|---|---|
Fórmula molecular |
C8H12O2 |
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
3-cyclobutyloxetane-3-carbaldehyde |
InChI |
InChI=1S/C8H12O2/c9-4-8(5-10-6-8)7-2-1-3-7/h4,7H,1-3,5-6H2 |
Clave InChI |
WMLUENPSTNBYBH-UHFFFAOYSA-N |
SMILES |
C1CC(C1)C2(COC2)C=O |
SMILES canónico |
C1CC(C1)C2(COC2)C=O |
Sinónimos |
3-Oxetanecarboxaldehyde, 3-cyclobutyl- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-[Phenylazo]phenylazo)-2-methylaminonaphthalene](/img/structure/B142180.png)
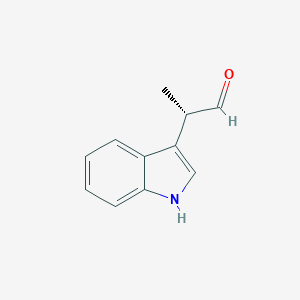

![[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-chlorooxan-2-yl]methyl acetate](/img/structure/B142186.png)
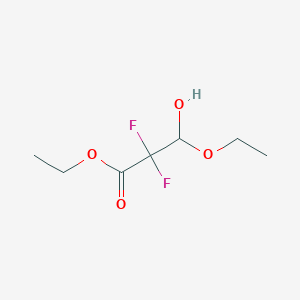
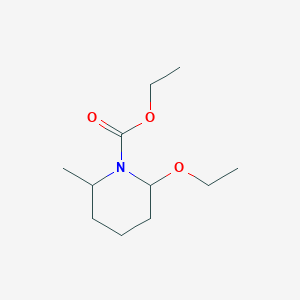
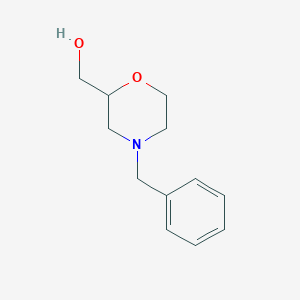
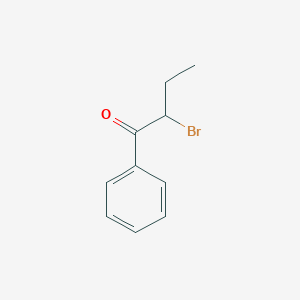
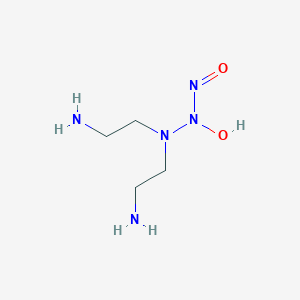

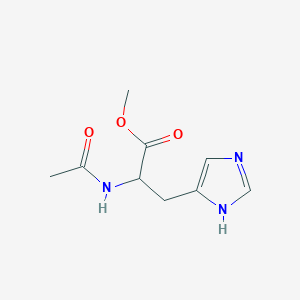
![4-[(5-Methyl-1h-Pyrazol-3-Yl)amino]-2-Phenylphthalazin-1(2h)-One](/img/structure/B142215.png)
